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Abstract

17-Hydroxyventuricidin A, a macrolide natural product with the molecular formula
C41H67NO12, is an intriguing secondary metabolite primarily recognized for its potent and
specific inhibition of F-type ATP synthase. While exhibiting modest intrinsic antifungal and
antibacterial properties, its principal significance in the field of drug discovery lies in its
synergistic activity with aminoglycoside antibiotics, offering a potential strategy to overcome
multidrug resistance in pathogenic bacteria. This technical guide provides a comprehensive
overview of 17-Hydroxyventuricidin A, consolidating available data on its physicochemical
properties, biological activity, and mechanism of action. Detailed experimental protocols for its
isolation, characterization, and biological evaluation are presented, alongside a visual
representation of its molecular pathway.

Physicochemical Properties

17-Hydroxyventuricidin A is a complex macrolide produced by certain strains of
Streptomyces. Its fundamental properties are summarized below.
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Property Value Reference
Molecular Formula C41H67NO12 [1112]
Molecular Weight 766.97 g/mol [1][2]

CAS Number 113204-43-6 [1][2]
Appearance White amorphous powder [1]

Spectroscopic Data

The structural elucidation of 17-Hydroxyventuricidin A has been accomplished through a
combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Electrospray
lonization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C/APT).[1][2] While a comprehensive public database of its spectral
assignments is not readily available, the initial characterization relied on these standard
methods.

Biological Activity and Mechanism of Action
Antimicrobial Spectrum

17-Hydroxyventuricidin A demonstrates a degree of antifungal and antibacterial activity
against Gram-positive bacteria.[3] However, its standalone efficacy against a broad range of
pathogenic microbes is limited. Notably, it has a high Minimum Inhibitory Concentration (MIC)
of >256 pg/mL against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus
aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and
Enterobacter species), indicating low intrinsic antibacterial potency against these clinically
significant resistant bacteria.[3]

Mechanism of Action: ATP Synthase Inhibition

The primary molecular target of 17-Hydroxyventuricidin A is the F-type ATP synthase, a
crucial enzyme for cellular energy production. Specifically, it binds to the Fo subunit of the
enzyme, which forms the proton channel.[3] This binding event obstructs the flow of protons
across the membrane, thereby inhibiting the synthesis of ATP. The resulting depletion of
cellular ATP and depolarization of the cell membrane are key consequences of its action.
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Synergy with Aminoglycosides

A significant area of interest for researchers is the ability of 17-Hydroxyventuricidin A to
potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria. By
disrupting the bacterial membrane potential, it is hypothesized to facilitate the uptake of
aminoglycosides, thus restoring their efficacy against resistant strains.

Experimental Protocols
Isolation and Purification of 17-Hydroxyventuricidin A
from Streptomyces sp. US80

The following protocol is based on the methodology described for the isolation of 17-
Hydroxyventuricidin A from Streptomyces sp. strain US80.[1][2]

o Fermentation: Cultivate Streptomyces sp. US80 in a suitable liquid medium under optimal
conditions for secondary metabolite production.

o Extraction:

[e]

Separate the mycelium from the culture broth by filtration.

o

Extract the mycelium with an organic solvent such as methanol or acetone.

[¢]

Extract the filtered supernatant with an immiscible organic solvent like ethyl acetate.

[¢]

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain
a crude extract.

e Fractionation:

o Subject the crude extract to column chromatography on silica gel, eluting with a gradient
of chloroform and methanol.

o Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify those
containing the active compound.

e Purification:
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o Pool the active fractions and further purify using techniques such as preparative high-
performance liquid chromatography (HPLC) to yield pure 17-Hydroxyventuricidin A.

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)

The MIC of 17-Hydroxyventuricidin A can be determined using the broth microdilution
method according to CLSI guidelines.

o Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,
Candida albicans, Staphylococcus aureus) in a suitable broth medium.

o Serial Dilution: Perform serial twofold dilutions of 17-Hydroxyventuricidin A in a 96-well
microtiter plate containing the appropriate broth.

¢ Inoculation: Inoculate each well with the standardized microbial suspension. Include positive
(microorganism only) and negative (broth only) controls.

¢ Incubation: Incubate the plates at the optimal temperature and duration for the growth of the
test microorganism.

e Determination of MIC: The MIC is the lowest concentration of 17-Hydroxyventuricidin A
that completely inhibits the visible growth of the microorganism.

ATP Synthase Inhibition Assay

The inhibitory effect on ATP synthase can be measured by monitoring the rate of ATP
hydrolysis.

» Preparation of Mitochondria or Bacterial Membranes: Isolate mitochondria from a suitable
source (e.g., rat liver) or prepare inverted membrane vesicles from bacteria.

o Assay Mixture: Prepare a reaction mixture containing the isolated mitochondria/membranes,
a suitable buffer, and substrates for the reverse reaction of ATP synthase (ATP).

e Initiation of Reaction: Initiate the reaction by adding ATP.
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o Measurement: Measure the rate of ATP hydrolysis by quantifying the production of ADP or
inorganic phosphate over time, either through coupled enzyme assays or colorimetric
methods.

« Inhibition Assay: Perform the assay in the presence of varying concentrations of 17-
Hydroxyventuricidin A to determine its ICso value.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of 17-Hydroxyventuricidin A against mammalian cell lines can be assessed
using the MTT assay.

e Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepGZ2) in a 96-well plate and allow
them to adhere overnight.

o Treatment: Treat the cells with various concentrations of 17-Hydroxyventuricidin A for a
specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals by viable cells.

o Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO,
isopropanol).

o Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(typically around 570 nm) using a microplate reader. The absorbance is proportional to the
number of viable cells.

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams illustrate the mechanism of action of 17-Hydroxyventuricidin A and a
general workflow for its biological evaluation.
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Figure 1. Mechanism of ATP synthase inhibition by 17-Hydroxyventuricidin A.
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Figure 2. General experimental workflow for the study of 17-Hydroxyventuricidin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 17-Hydroxyventuricidin
A (C41H67NO12)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421904#molecular-formula-of-17-
hydroxyventuricidin-a-c41h67n012]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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